tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The triazoloazepine core structure is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and characteristics:
- Molecular Formula : C15H24N6O2
- Molecular Weight : 304.39 g/mol
- CAS Number : Not specifically listed but related compounds exist.
The structural features include a piperidine ring and a triazole moiety that contribute to its biological interactions.
Research indicates that compounds containing a triazoloazepine structure often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The specific mechanism of action for this compound may involve modulation of dopamine and serotonin receptors based on related studies of similar compounds.
Pharmacological Studies
Several studies have explored the pharmacological properties of related compounds:
-
Dopamine Receptor Binding :
- Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
Compound K_i (D2) K_i (D3) D2/D3 Ratio Compound A 26.0 nM 0.83 nM 31.5 Compound B 58.8 nM 1.36 nM 43.2
- Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
-
Antioxidant Activity :
- Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
- Compound X demonstrated significant free radical scavenging activity with an IC50 value of 15 µM.
- Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of triazoloazepines in the context of neuroprotective effects against Parkinson's disease models. The findings suggested that specific substitutions on the piperidine ring enhanced neuroprotective efficacy while reducing toxicity in neuronal cell lines.
Safety and Toxicology
Preliminary safety assessments indicate that while many triazoloazepines exhibit promising biological activities, they also require thorough toxicological evaluations. The compound's safety profile remains under investigation to determine potential side effects or contraindications in therapeutic contexts.
Properties
IUPAC Name |
tert-butyl 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-11-8-13(9-12-20)15-19-18-14-7-5-4-6-10-21(14)15/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSFQSNWDVAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107332 | |
Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-23-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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